![molecular formula C23H19BrO4 B13812841 [1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid CAS No. 60313-47-5](/img/structure/B13812841.png)
[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4’-bromo[1,1’-biphenyl]-4-yl)-2-phenylethyl]malonic acid: is an organic compound that features a brominated biphenyl structure attached to a malonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4’-bromo[1,1’-biphenyl]-4-yl)-2-phenylethyl]malonic acid typically involves a multi-step process:
Bromination of Biphenyl: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the para position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Suzuki–Miyaura Coupling: The brominated biphenyl is then subjected to a Suzuki–Miyaura coupling reaction with a suitable boronic acid derivative to introduce the phenylethyl group.
Malonic Acid Derivatization: The resulting biphenyl derivative is then reacted with malonic acid or its derivatives under basic conditions to form the final product.
Industrial Production Methods
Industrial production of [1-(4’-bromo[1,1’-biphenyl]-4-yl)-2-phenylethyl]malonic acid would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are often employed under basic or neutral conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: It can be used as a probe to study biological processes involving brominated biphenyls and their interactions with biological macromolecules.
Medicine
Drug Development: The compound’s structure can be modified to develop new drugs with potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Mecanismo De Acción
The mechanism of action of [1-(4’-bromo[1,1’-biphenyl]-4-yl)-2-phenylethyl]malonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated biphenyl structure allows for strong binding interactions, while the malonic acid moiety can participate in various chemical reactions, modulating the compound’s activity. The exact pathways and targets would depend on the specific application and modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobiphenyl: Shares the brominated biphenyl structure but lacks the phenylethyl and malonic acid groups.
4-Bromo-4’-methylbiphenyl: Similar structure with a methyl group instead of the phenylethyl group.
4-Bromo-1,1’-biphenyl: The parent compound without additional functional groups.
Uniqueness
The presence of both the phenylethyl and malonic acid groups in [1-(4’-bromo[1,1’-biphenyl]-4-yl)-2-phenylethyl]malonic acid provides unique chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
60313-47-5 |
|---|---|
Fórmula molecular |
C23H19BrO4 |
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
2-[1-[4-(4-bromophenyl)phenyl]-2-phenylethyl]propanedioic acid |
InChI |
InChI=1S/C23H19BrO4/c24-19-12-10-17(11-13-19)16-6-8-18(9-7-16)20(21(22(25)26)23(27)28)14-15-4-2-1-3-5-15/h1-13,20-21H,14H2,(H,25,26)(H,27,28) |
Clave InChI |
KLBROPDJXHQYCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
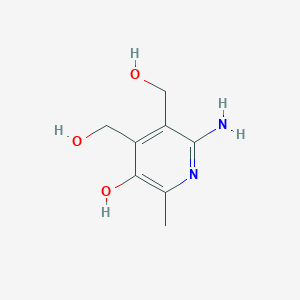


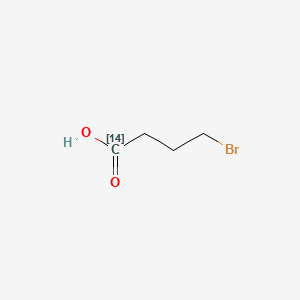
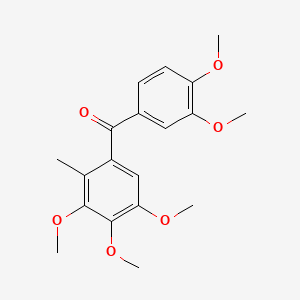
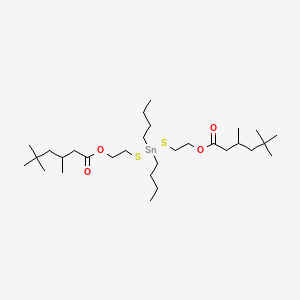


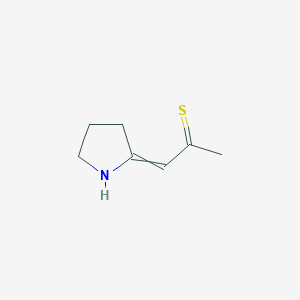
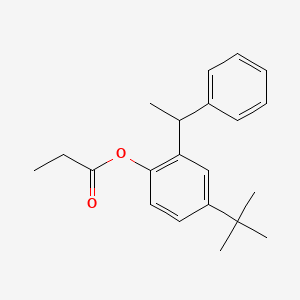
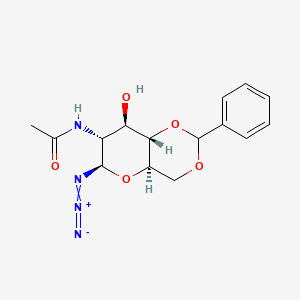
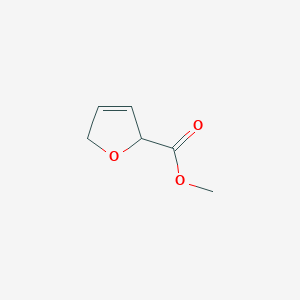
![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
